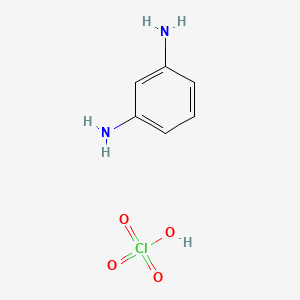
Benzene-1,3-diamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-diamine;perchloric acid is a compound that consists of benzene-1,3-diamine, also known as meta-phenylenediamine, and perchloric acid. Benzene-1,3-diamine is an aromatic amine with two amino groups attached to the benzene ring at the 1 and 3 positions. Perchloric acid is a strong acid commonly used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,3-diamine can be synthesized through several methods. One common method involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the catalytic hydrogenation of 1,3-dinitrobenzene using iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, benzene-1,3-diamine is typically produced through the catalytic hydrogenation of 1,3-dinitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Benzene-1,3-diamine can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzene-1,3-diamine;perchloric acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, polymers, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of benzene-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The amino groups in benzene-1,3-diamine can form hydrogen bonds and other interactions with biological molecules, influencing their structure and activity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diamine (para-phenylenediamine): Similar structure but with amino groups at the 1 and 4 positions.
Benzene-1,2-diamine (ortho-phenylenediamine): Similar structure but with amino groups at the 1 and 2 positions.
Uniqueness
Benzene-1,3-diamine is unique due to its specific positioning of amino groups, which influences its chemical reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and applications that are distinct from its isomers .
Properties
CAS No. |
880467-61-8 |
|---|---|
Molecular Formula |
C6H9ClN2O4 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
benzene-1,3-diamine;perchloric acid |
InChI |
InChI=1S/C6H8N2.ClHO4/c7-5-2-1-3-6(8)4-5;2-1(3,4)5/h1-4H,7-8H2;(H,2,3,4,5) |
InChI Key |
BZWROHOXEWZENX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















